molecular formula C12H10FN3O2S B1684521 TPCA-1 CAS No. 507475-17-4

TPCA-1

Cat. No.: B1684521
CAS No.: 507475-17-4
M. Wt: 279.29 g/mol
InChI Key: SAYGKHKXGCPTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of TPCA-1 in Biomedical Science

The significance of this compound in biomedical science stems primarily from its ability to selectively target IKK-β, a key kinase in the NF-κB signaling cascade. rsc.org The IKK complex, composed of catalytic subunits IKK-α and IKK-β, and a regulatory subunit NEMO (NF-κB essential modulator), is responsible for phosphorylating the inhibitor of κB (IκB) proteins. rsc.org This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. nih.govrsc.org

This compound was reported to be a potent, ATP-competitive inhibitor of IKK-β with an IC₅₀ of 17.9 nM, while showing significantly less activity against IKK-α (IC₅₀ of 400 nM). tocris.comrsc.org This selectivity allows researchers to specifically probe the roles of IKK-β-dependent signaling. The compound's utility is further highlighted by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in various cell types. caymanchem.comapexbt.com

More recent research has unveiled a broader mechanism of action for this compound, demonstrating its ability to also directly inhibit Signal Transducer and Activator of Transcription 3 (STAT3). aacrjournals.orgresearchgate.net It was found that this compound can bind to the SH2 domain of STAT3, thereby blocking its phosphorylation and subsequent activation. aacrjournals.orgresearchgate.net This dual inhibitory action on both NF-κB and STAT3 pathways, which are often constitutively active in many cancers, has expanded the scope of this compound's application in cancer research. aacrjournals.orgresearchgate.netnih.gov

Historical Context of this compound Discovery and Initial Characterization

This compound was first described in the early 2000s as a novel, potent, and selective small molecule inhibitor of IKK-2. caymanchem.com Initial characterization studies focused on its anti-inflammatory properties. For instance, in a murine model of collagen-induced arthritis, prophylactic administration of this compound led to a dose-dependent reduction in disease severity. apexbt.com These early in vivo studies provided strong evidence for the therapeutic potential of IKK-2 inhibition in inflammatory diseases.

The initial characterization also involved extensive in vitro profiling to establish its selectivity. This compound was tested against a panel of other kinases and enzymes, demonstrating over 550-fold selectivity for IKK-2. caymanchem.comtocris.com This high degree of selectivity was a crucial factor in its adoption as a reliable research tool. Further studies in human cell lines, such as airway smooth muscle cells, demonstrated its ability to block inflammation, further solidifying its role as an anti-inflammatory agent. caymanchem.com

Table 1: Inhibitory Activity of this compound

Target IC₅₀ Reference
IKK-β (IKK-2) 17.9 nM apexbt.comtocris.com
IKK-α (IKK-1) 400 nM caymanchem.comrsc.org
TNF-α production (LPS-stimulated human monocytes) 170 nM caymanchem.comapexbt.com
IL-6 production (LPS-stimulated human monocytes) 290 nM caymanchem.comapexbt.com
IL-8 production (LPS-stimulated human monocytes) 320 nM caymanchem.comapexbt.com

Evolution of Research Perspectives on this compound: From Bench to Potential Clinical Translation

The research trajectory of this compound has evolved significantly from its initial characterization as a laboratory tool to its exploration for potential clinical applications. Initially, its use was largely confined to basic research to understand the fundamental roles of the IKK-β/NF-κB pathway in various biological processes.

The discovery of its dual inhibitory effect on STAT3 broadened its potential applications, particularly in oncology. aacrjournals.orgresearchgate.netnih.gov Studies have shown that this compound can repress the proliferation of non-small cell lung cancer (NSCLC) cells, especially those with mutations in the epidermal growth factor receptor (EGFR). aacrjournals.orgnih.gov In these cancer cells, both NF-κB and STAT3 pathways are often constitutively active, and their dual inhibition by this compound has shown synergistic effects when combined with EGFR tyrosine kinase inhibitors (TKIs). aacrjournals.orgnih.gov

The potential for clinical translation is also being explored in the context of inflammatory diseases. For example, research has investigated its effects in models of asthma, chronic periodontitis, and nasal epithelial inflammation. caymanchem.comcellsignal.com More recently, the development of nanoparticle-based delivery systems for this compound aims to improve its targeted delivery to inflammatory sites, potentially enhancing its therapeutic efficacy while minimizing systemic side effects. mdpi.com While no clinical trials in humans have been reported to date, the promising preclinical data suggest that this compound and its derivatives remain a subject of interest for future therapeutic development. apexbt.comspacecoastdaily.com

Table 2: Investigated Disease Models for this compound

Disease Model Key Findings Reference
Murine Collagen-Induced Arthritis Reduced disease severity and onset. caymanchem.comapexbt.com
Rat Model of Asthma Blocked inflammation in airway smooth muscle. caymanchem.com
Non-Small Cell Lung Cancer (NSCLC) Repressed cell proliferation and enhanced apoptosis when combined with TKIs. aacrjournals.orgnih.gov
Esophagus Squamous Carcinoma Cells (ESCC) Preferentially inhibited the viability of ESCC cells. nih.gov
Vascular Endothelial Injury with Acute Inflammation Reduced infiltration of inflammatory cells with targeted nanoparticle delivery. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide
Gefitinib
Etanercept

Properties

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432635
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507475-17-4
Record name 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCA-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tpca-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TPCA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Tpca-1

TPCA-1 as a Potent and Selective IκB Kinase (IKK) Inhibitor

This compound has been extensively characterized as a potent and selective inhibitor of the IκB kinase (IKK) complex, with a particular specificity for the IKKβ subunit. rndsystems.comtocris.comcellsignal.com This selective inhibition is the primary mechanism through which this compound exerts its effects on cellular signaling.

Inhibition of IKKβ (IKK2) Activity and Specificity (IC50 = 17.9 nM)

In cell-free assays, this compound demonstrates potent inhibition of the IKKβ (also known as IKK2) subunit with a reported half-maximal inhibitory concentration (IC50) of 17.9 nM. rndsystems.comtocris.comcellsignal.comselleckchem.commdpi.comcaymanchem.com This high potency underscores its efficacy in targeting this key inflammatory kinase. The inhibition of IKKβ by this compound disrupts the phosphorylation of IκB proteins, a critical step in the activation of the NF-κB pathway. nih.gov

Selectivity Profile Against IKKα (>22-fold) and Other Kinases (>550-fold)

A crucial aspect of this compound's molecular profile is its selectivity. It exhibits a greater than 22-fold selectivity for IKKβ over the related IKKα isoform. rndsystems.comtocris.comselleckchem.com This selectivity is significant as IKKα and IKKβ can have distinct and sometimes opposing roles in cellular processes. nih.gov Furthermore, this compound displays a high degree of selectivity against a broad panel of other kinases, with a reported selectivity of over 550-fold. rndsystems.comtocris.comcaymanchem.com However, it is worth noting that in a larger kinase binding panel, this compound was found to bind to 53 kinases at less than 10% of control at a 10 μM concentration. rsc.org

IKK Inhibition Profile of this compound

TargetIC50Selectivity
IKKβ (IKK2)17.9 nM-
IKKα (IKK1)400 nM>22-fold vs. IKKβ
Other Kinases->550-fold

Data sourced from multiple studies. rndsystems.comtocris.comselleckchem.comcaymanchem.com

ATP-Competitive Inhibition of IKK-2

The mechanism by which this compound inhibits IKK-2 is through ATP-competitive inhibition. selleckchem.comrsc.orgresearchgate.net This means that this compound binds to the ATP-binding pocket of the IKK-2 enzyme, thereby preventing the binding of ATP, which is essential for the kinase's catalytic activity. This mode of inhibition is a common mechanism for small molecule kinase inhibitors.

Modulation of the NF-κB Signaling Pathway by this compound

The inhibition of IKKβ by this compound directly leads to the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comnih.gov This pathway is a cornerstone of the inflammatory response and is implicated in a wide array of cellular processes.

Suppression of NF-κB Nuclear Localization

A key consequence of IKKβ inhibition by this compound is the suppression of NF-κB's nuclear localization. rndsystems.comtocris.comselleckchem.comnih.govresearchgate.net Under normal stimulatory conditions, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB to translocate into the nucleus. By inhibiting IKKβ, this compound prevents this phosphorylation event, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate its target genes. mdpi.comnih.gov

Stabilization of IκBα and Inhibition of its Phosphorylation

This compound's inhibition of IKKβ leads to the stabilization of the inhibitor of NF-κB alpha (IκBα). nih.govresearchgate.net By preventing the phosphorylation of IκBα by IKKβ, this compound blocks the signal for its ubiquitination and subsequent degradation by the proteasome. mdpi.com This stabilization of IκBα is a direct mechanistic link between IKKβ inhibition and the downstream suppression of NF-κB activity. Research has shown that this compound-induced inhibition of IKKβ phosphorylation leads to the stabilization of IκBα. nih.gov

Downregulation of Pro-inflammatory Cytokine Transcription (TNF-α, IL-6, IL-8)

This compound demonstrates a marked ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). pensoft.netclinisciences.comresearchgate.net This effect is primarily attributed to its potent and selective inhibition of IKKβ. tocris.com By inhibiting IKKβ, this compound prevents the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. cellsignal.comtocris.com

In human peripheral blood monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, this compound was shown to inhibit the production of TNF-α, IL-6, and IL-8 with IC50 values ranging from 170 to 320 nM. clinisciences.commedchemexpress.com Studies in choriodecidual cells, which are relevant to the inflammation associated with preterm labor, also demonstrated that this compound effectively inhibits LPS-stimulated production of IL-6 and TNF-α. nih.gov The compound's ability to reduce the transcription of these cytokines underscores its significant anti-inflammatory properties. tocris.comnih.gov

Direct Dual Inhibition of STAT3 Signaling by this compound

A pivotal aspect of this compound's molecular action is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, independent of its effects on NF-κB. aacrjournals.orgaacrjournals.org This discovery identified this compound as a direct dual inhibitor of both IKKβ and STAT3. aacrjournals.orgnih.gov

Inhibition of STAT3 Phosphorylation, DNA Binding, and Transactivation

This compound effectively inhibits multiple key steps in the STAT3 signaling cascade. It has been demonstrated to be an effective inhibitor of STAT3 phosphorylation, a critical activation step. clinisciences.commedchemexpress.commedkoo.com This inhibition occurs in a dose- and time-dependent manner. medchemexpress.comresearchgate.net Consequently, the subsequent events of STAT3 DNA binding and transactivation are also blocked. nih.govmedkoo.com This comprehensive inhibition of STAT3 activity prevents it from regulating the expression of its target genes involved in cell growth and apoptosis. cellsignal.comcellsignal.cncellsignal.cn

Blockade of STAT3 Recruitment to Upstream Kinases via SH2 Domain Interaction

The mechanism by which this compound inhibits STAT3 involves a direct physical interaction. Studies have revealed that this compound binds to the SH2 (Src Homology 2) domain of the STAT3 protein. aacrjournals.orgaacrjournals.orgresearchgate.net The SH2 domain is crucial for the recruitment of STAT3 to activated upstream kinases, such as those associated with cytokine receptors. unimi.it By docking into the SH2 domain, this compound physically obstructs this recruitment process, thereby preventing the phosphorylation and subsequent activation of STAT3. nih.govresearchgate.net This direct binding to the STAT3 SH2 domain is a key feature that distinguishes this compound's mechanism from other inhibitors. mdpi.com Molecular docking experiments have further elucidated this interaction, showing a hydrogen bond between the Glu594 residue of STAT3 and this compound. aacrjournals.orgaacrjournals.org

Regulation of Downstream Genes (e.g., IL-6, COX-2) by STAT3 and NF-κB Pathways

The dual inhibition of both STAT3 and NF-κB pathways by this compound has significant consequences for the expression of downstream genes that are co-regulated by these two transcription factors. In non-small cell lung cancer (NSCLC) cells with EGFR mutations, it has been found that both NF-κB and STAT3 are involved in regulating the transcription of IL-6 and cyclooxygenase-2 (COX-2). aacrjournals.orgaacrjournals.orgnih.gov this compound, by inhibiting both pathways, effectively represses the autocrine production of IL-6 and the expression of COX-2 in these cells. aacrjournals.orgaacrjournals.org This demonstrates the compound's ability to disrupt the synergistic signaling between the STAT3 and NF-κB pathways that contributes to a pro-tumorigenic inflammatory microenvironment.

Interactive Data Tables

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell TypeStimulantCytokine InhibitedIC50 (nM)Reference
Human MonocytesLPSTNF-α170-320 medchemexpress.com, clinisciences.com
Human MonocytesLPSIL-6170-320 medchemexpress.com, clinisciences.com
Human MonocytesLPSIL-8170-320 medchemexpress.com, clinisciences.com
Choriodecidual CellsLPSIL-6~7050 nih.gov
Choriodecidual CellsLPSTNF-α~2350 nih.gov

Table 2: this compound's Inhibition of STAT3 Signaling

Inhibitory ActionMechanismCytokine StimulusCell LineReference
PhosphorylationDirect binding to SH2 domainIL-6, IFN-α, IFN-γ293T, NSCLC cells aacrjournals.org, aacrjournals.org, cancer-research-network.com
DNA BindingPrevents STAT3 activationNot specifiedIn vivo nih.gov, medkoo.com
TransactivationPrevents STAT3 activationIL-6, non-receptor tyrosine kinases293T-SRL, NSCLC cells researchgate.net, medchemexpress.com

Other Molecular Interactions and Cellular Effects

Beyond its primary targets, this compound exhibits a range of other molecular interactions and cellular effects that contribute to its biological activity. These include its influence on other kinases and its impact on gene expression profiles induced by interferons.

Effects on JNK3 Activity

While this compound is a potent inhibitor of IKK-2, its activity against other kinases is significantly less pronounced. selleckchem.com Research has shown that this compound displays some inhibitory effect on c-Jun N-terminal kinase 3 (JNK3), albeit at a much higher concentration than required for IKK-2 inhibition. selleckchem.com The half-maximal inhibitory concentration (IC50) of this compound against JNK3 has been reported to be 3600 nM. selleckchem.comselleckchem.com This is substantially higher than its IC50 for IKK-2, which is approximately 17.9 nM, indicating a high degree of selectivity for IKK-2 over JNK3. selleckchem.comselleckchem.com The differential in inhibitory concentration suggests that while off-target effects on JNK3 are possible, they are likely to occur at concentrations well above those needed for effective IKK-2 and STAT3 inhibition. selleckchem.com

Table 1: Kinase Inhibitory Activity of this compound

Kinase IC50 (nM)
IKK-2 17.9
IKK-1 400
JNK3 3600

Data sourced from cell-free assays. selleckchem.comselleckchem.com

Influence on IFN-induced Gene Expression (e.g., MX1, GBP1, ISG15)

This compound has been shown to significantly modulate the expression of genes induced by interferons (IFNs), which are critical components of the innate immune response to viral infections. nih.gov Specifically, studies in human glioma cell lines have demonstrated that this compound can differentially regulate the expression of various interferon-stimulated genes (ISGs). nih.gov

Research findings indicate that this compound can completely suppress the IFN-induced expression of Myxovirus resistance 1 (MX1) and Guanylate Binding Protein 1 (GBP1). selleckchem.comnih.gov This suppression is thought to be mediated through the inhibition of the IKK complex, which plays a crucial role in the signaling pathway leading to the expression of this subset of ISGs. nih.gov In contrast, this compound has only a minor effect on the expression of Interferon-Stimulated Gene 15 (ISG15). selleckchem.comnih.gov This differential effect suggests that the expression of ISG15 is largely independent of the IKK pathway and may rely on other signaling cascades, such as the JAK-STAT pathway, which is less affected by this compound in this context. nih.gov The ability of this compound to selectively inhibit the expression of certain ISGs highlights the complexity of interferon signaling and the specific role of the IKK complex in this process. nih.gov

Table 2: Effect of this compound on IFN-Induced Gene Expression

Gene Effect of this compound
MX1 Complete Suppression
GBP1 Complete Suppression
ISG15 Minor Effect

Observations from studies on human glioma cell lines. nih.gov

Therapeutic Potential and Preclinical Research of Tpca-1

Anti-inflammatory Applications

Preclinical investigations have demonstrated the anti-inflammatory efficacy of TPCA-1 across a range of animal models and in vitro systems relevant to inflammatory diseases. Its mechanism of action, primarily through the inhibition of IKKβ and subsequent modulation of the NF-κB pathway, contributes to the observed reductions in pro-inflammatory mediators and cellular infiltration.

Attenuation of Collagen-Induced Arthritis in Murine Models

This compound has shown significant promise in attenuating the severity of collagen-induced arthritis (CIA) in murine models. Studies have reported a dose-dependent reduction in the clinical score and disease severity in mice treated with this compound. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net Prophylactic administration of this compound at doses such as 3, 10, or 20 mg/kg, administered intraperitoneally twice daily, has been shown to reduce the severity and delay the onset of CIA. medchemexpress.comresearchgate.netresearchgate.net The effects observed with this compound administration at 10 mg/kg were reported to be comparable to those of etanercept, a commonly used antirheumatic drug, in terms of reducing disease severity and delaying onset when administered prophylactically. researchgate.netresearchgate.net

Research indicates that the attenuation of CIA by this compound is associated with a reduction in pro-inflammatory cytokines and decreased antigen-induced T cell proliferation. Levels of key inflammatory mediators such as IL-1beta, IL-6, TNF-alpha, and interferon-gamma were significantly reduced in the paw tissue of this compound-treated mice. researchgate.netresearchgate.net Furthermore, this compound administration in vivo resulted in a significant decrease in collagen-induced T cell proliferation ex vivo. researchgate.netresearchgate.net

Table 1: Effect of this compound on Collagen-Induced Arthritis Severity in Murine Models

Dosage (mg/kg, i.p., b.i.d.)Effect on Disease SeverityEffect on Disease OnsetComparison to Etanercept (4 mg/kg, i.p., every other day)
3, 10, or 20Dose-dependent reductionDelayed10 mg/kg comparable effects

Based on findings from multiple studies. medchemexpress.comresearchgate.netresearchgate.net

Efficacy in Animal Models of Acute Inflammation and Vascular Endothelial Injury

In animal models of vascular endothelial injury with acute inflammation, this compound has demonstrated efficacy, particularly when delivered via targeted nanoparticle systems. nih.govnih.govresearchgate.net These targeted delivery systems are capable of delivering this compound directly to inflammatory lesions. nih.govnih.govresearchgate.net Compared to treatment with the free agent, the use of this compound-loaded nanoparticles has resulted in reduced infiltration of inflammatory cells in these models. nih.govnih.govresearchgate.net Studies in hyperinflammation model mice have also indicated that targeted delivery of this compound can lead to the inhibition of pulmonary inflammatory cell infiltration and amelioration of lung injury. nih.gov

Alleviation of Inflammatory Responses in Pneumonia Models

Preclinical investigations have explored the potential of this compound in alleviating inflammatory responses in pneumonia models. Targeted delivery approaches, such as using platelet-derived extracellular vesicles or nanoparticles loaded with this compound, have been investigated in mouse models of acute lung injury (ALI). acs.orgacs.orgrsc.org These strategies aim to deliver this compound specifically to the inflamed lungs. In such models, this compound delivered via targeted systems has shown the ability to significantly improve therapeutic benefits by inhibiting the infiltration of pulmonary inflammatory cells and reducing the local cytokine storm compared to the administration of the free drug. acs.org this compound's mechanism in this context involves inhibiting the production of inflammatory factors. acs.org

Modulation of Inflammatory Responses in Chronic Periodontitis Models

This compound has been shown to negatively regulate inflammation in mouse models of chronic periodontitis. cellsignal.comfocusbiomolecules.comresearchgate.netnih.gov This modulation is mediated through the inactivation of the NF-κB pathway. researchgate.net Research indicates that this compound treatment inhibits the production of pro-inflammatory cytokines and suppresses osteoclastogenesis, a process crucial in the progression of periodontitis. researchgate.net In vitro studies have also shown that this compound treatment inhibits the expression of pro-inflammatory cytokines and NF-κB signal activation induced by Aggregatibacter actinomycetemcomitans in osteoclasts. researchgate.net

Impact on Nasal Epithelial Inflammation

In the context of nasal epithelial inflammation, this compound has demonstrated a repressive effect on inflammatory responses in vitro. Studies using cultured nasal epithelial cells have shown that this compound can significantly repress the synthesis of pro-inflammatory cytokines, such as IL-8 and GRO-α, which are induced by inflammatory stimuli like TNF-α or Staphylococcal supernatants. rhinologyjournal.comnih.govclinisciences.com This suggests that this compound can modulate the inflammatory processes occurring in nasal epithelial tissues. cellsignal.commedchemexpress.comrhinologyjournal.comnih.govclinisciences.com

Reduction of Immune Cell Infiltration in Inflammatory Lesions

A consistent finding across several preclinical models is the ability of this compound to reduce the infiltration of immune cells into inflammatory lesions and inflamed tissues. nih.govnih.govresearchgate.netacs.orgresearchgate.netwhiterose.ac.uk In animal models of vascular endothelial injury with acute inflammation, targeted delivery of this compound has been shown to reduce the infiltration of inflammatory cells compared to the free agent. nih.govnih.govresearchgate.net Similarly, in pneumonia models, this compound delivered via targeted systems inhibited the infiltration of pulmonary inflammatory cells. acs.org This reduction in immune cell infiltration is a key aspect of this compound's anti-inflammatory activity and contributes to the amelioration of tissue injury in various inflammatory conditions. nih.gov

Prevention of M1 Macrophage Polarization and Promotion of M2 Phenotype

Macrophages exhibit plasticity and can differentiate into different phenotypes, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory) types. The balance between these phenotypes is crucial in inflammatory responses. Studies have explored the effect of this compound on macrophage polarization.

Research indicates that this compound can influence macrophage polarization. One study involving hybrid biomimetic nanovesicles loaded with this compound demonstrated that this formulation effectively inhibited M1 polarization of macrophages. nih.gov This inhibition of M1 polarization was associated with a downregulation in the secretion of pro-inflammatory cytokines. nih.gov While some studies suggest that NF-κB inhibitors like this compound might not directly shift macrophage polarization, other findings highlight the potential for this compound, particularly when delivered via specific methods, to contribute to a less pro-inflammatory macrophage profile by preventing the M1 state. nih.govpnas.org Mesenchymal Stem Cells (MSCs) are known to secrete factors like Prostaglandin E2 (PGE2) that modulate macrophage polarization from the M1 to the M2 phenotype. mdpi.com Encapsulating this compound within microparticles delivered to MSCs has been shown to inhibit the NF-kB pathway, preventing an unexpected pro-inflammatory response in MSCs, which could indirectly support an anti-inflammatory environment. mdpi.com

Application in Advanced Multicellular Intestinal Models for Anti-inflammatory Drug Screening

Advanced multicellular intestinal models, such as in vitro triculture models and organ-on-a-chip systems, are valuable tools for studying intestinal inflammation and screening potential anti-inflammatory compounds. These models aim to recapitulate the complexity of the intestinal barrier and immune cell interactions. nih.govaltex.org

This compound has been utilized as a reference anti-inflammatory compound in the validation of these advanced intestinal models. nih.govpmiscience.com In a triculture intestinal model consisting of an epithelial layer (Caco-2/HT29-MTX) and immunocompetent cells (differentiated THP-1), treatment with this compound prevented the induction of an inflammatory state triggered by lipopolysaccharide (LPS). nih.govpmiscience.com The effectiveness of this compound in this model was measured by decreased cytokine release (such as IL-8 and TNFα), and the maintenance of epithelial layer integrity, assessed by transepithelial electric resistance (TEER) and permeability. nih.gov Similarly, in a 3D multicellular perfused intestine-on-a-chip model, this compound was able to prevent cytokine-induced inflammation, evidenced by decreased secretion of IL-8 and retention of barrier function. researchgate.net These results demonstrate the suitability of these advanced intestinal models for screening potential anti-inflammatory compounds and confirm this compound's anti-inflammatory effects in this context. nih.govpmiscience.comresearchgate.net

Anti-Cancer Applications

This compound has also been investigated for its potential anti-cancer effects, primarily through the inhibition of cell proliferation and the induction of apoptosis in various cancer cell types.

Inhibition of Glioma Cell Proliferation

Research has shown that this compound can inhibit the proliferation of human glioma cells. selleckchem.comtargetmol.comnih.govresearchgate.netnih.gov This effect is linked to its ability to inhibit the NF-κB pathway, which plays a crucial role in promoting cell survival and proliferation in various cancers, including glioma. nih.govresearchgate.net Studies have demonstrated that this compound inhibits TNF-induced RelA (p65) nuclear translocation and NFκB-dependent IL8 gene expression in glioma cells. selleckchem.comtargetmol.comnih.govresearchgate.net

Repression of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation

This compound has shown promise in repressing the proliferation of Non-Small Cell Lung Cancer (NSCLC) cells, particularly those harboring EGFR mutations. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net this compound acts as a dual inhibitor of both IκB kinases (IKK) and STAT3, pathways frequently activated in NSCLC. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net It has been shown to selectively repress the proliferation of NSCLC cells with constitutive STAT3 activation. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net For example, this compound suppressed the proliferation of HCC827 and H1975 cells, which are EGFR mutant NSCLC cell lines with higher STAT3 activity, while having little effect on A549 cells, which have lower STAT3 activity. aacrjournals.orgaacrjournals.org

Enhanced Apoptosis in Cancer Cells

This compound has been observed to enhance apoptosis in various cancer cell lines, including glioma and NSCLC cells. targetmol.comnih.govharvard.edu Its ability to inhibit key survival pathways like NF-κB and STAT3 contributes to this effect. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net In NSCLC cells harboring EGFR mutations, this compound has been shown to enhance apoptosis, particularly when combined with tyrosine kinase inhibitors (TKIs). nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Studies have demonstrated that this compound treatment leads to increased levels of cleaved PARP and activated caspases (caspase-8, caspase-9, and caspase-3), indicating the induction of apoptosis through both extrinsic and intrinsic pathways. aacrjournals.org this compound also induced apoptosis in esophageal squamous cell carcinoma (ESCC) cells by inhibiting the phosphorylation of IKKβ, leading to IκBα stabilization and NF-κB pathway inhibition. nih.gov

Synergistic Effects with Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant NSCLC

A significant area of research for this compound in cancer involves its synergistic effects with Tyrosine Kinase Inhibitors (TKIs) in EGFR-mutant NSCLC. Despite the initial effectiveness of TKIs in treating EGFR-mutant NSCLC, the development of acquired resistance remains a major challenge. oup.comoncotarget.comnih.gov Activation of alternative pathways, such as STAT3 and NF-κB, contributes to this resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comnih.govoncotarget.com

This compound, as a dual inhibitor of STAT3 and NF-κB, has demonstrated synergistic anti-tumor effects when combined with EGFR TKIs like gefitinib and afatinib in EGFR-mutant NSCLC cell lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.com This combination approach addresses the limitations of targeting EGFR alone and can overcome mechanisms of acquired resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comoncotarget.com For instance, the combination of gefitinib and this compound showed increased sensitivity and enhanced apoptosis in HCC827 cells compared to either treatment alone. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Studies using isobologram analysis have confirmed the synergistic interaction between this compound and TKIs in various EGFR-mutant NSCLC cell lines, including those with resistance mechanisms like the T790M mutation or AXL overexpression. oncotarget.com

The synergistic effect is attributed to this compound's ability to inhibit STAT3 and NF-κB signaling, pathways that can be activated or upregulated in response to TKI treatment, thereby promoting cancer cell survival and proliferation. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comnih.govoncotarget.com By simultaneously targeting EGFR with a TKI and inhibiting STAT3 and NF-κB with this compound, a more comprehensive blockade of pro-survival signaling is achieved, leading to enhanced anti-tumor activity and overcoming resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.com

Here is a summary of synergistic effects observed with this compound and TKIs in EGFR-mutant NSCLC cell lines:

Cell LineEGFR Mutation StatusTKI UsedThis compound ConcentrationTKI ConcentrationCombination EffectReference
HCC827Exon 19 deletionGefitinibNot specifiedNot specifiedEnhanced apoptosis nih.govaacrjournals.orgaacrjournals.orgresearchgate.net
PC-9Exon 19 deletionGefitinibNot specifiedNot specifiedSynergism (mCI 0.82) oup.com
PC9 (Gefitinib-sensitive)Exon 19 deletionAfatinibNot specifiedNot specifiedRemarkable synergism oncotarget.com
PC9-GR2 (Gefitinib-resistant)Exon 19 deletion + AXL overexpressionAfatinibNot specifiedNot specifiedSynergism oncotarget.com
PC9-GR4 (Gefitinib-resistant)Exon 19 deletion + T790MAfatinibNot specifiedNot specifiedHighly synergistic (CI 0.45) oncotarget.com
H1975L858R + T790MAfatinibNot specifiedNot specifiedAdditive (CI 0.92) oncotarget.com

This table illustrates the consistent observation of synergistic or additive effects when this compound is combined with TKIs in various EGFR-mutant NSCLC contexts, highlighting its potential to improve treatment outcomes and overcome resistance.

Selective Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Viability

Transcriptome-based drug repositioning studies have identified this compound as a potential selective inhibitor of esophageal squamous cell carcinoma (ESCC) cell viability. nih.govnih.gov ESCC is a type of cancer with limited treatment options. nih.govnih.gov Research aimed at screening for small molecules that could inhibit ESCC cell viability utilized data from the Library of Integrated Network-based Cellular Signatures (LINCS) database. nih.govnih.gov Among the top-ranked molecules identified, this compound was experimentally verified to inhibit ESCC cell viability. nih.govresearchgate.net

Specifically, this compound was shown to preferentially inhibit the viability of ESCC cells compared to non-tumorigenic epithelial Het-1A cells. nih.govresearchgate.netresearchgate.net Mechanistically, this compound induced apoptosis in ESCC KYSE-450 cells by inhibiting the phosphorylation of inhibitor of NF-κB kinase subunit β (IKKβ). nih.govnih.govresearchgate.net This inhibition leads to the stabilization of IκBα and subsequent inhibition of the NF-κB signaling pathway. nih.govnih.govresearchgate.net The NF-κB signaling pathway is frequently constitutively activated in many cancer types and plays a role in cell survival. researchgate.net By inhibiting IKKβ phosphorylation, this compound disrupts this pathway, promoting apoptosis in ESCC cells. nih.govnih.govresearchgate.net

Studies comparing this compound with other candidate molecules (nutlin-3a, vemurafenib, and CID2858522) found this compound to be more potent in inhibiting ESCC cell viability, as evidenced by lower IC50 values. researchgate.net While different ESCC cell lines showed variable sensitivity, these molecules generally inhibited ESCC cell viability in a dose-dependent manner. researchgate.net Colony formation assays further substantiated the differential inhibitory effects, showing that this compound significantly inhibited the colony formation ability of KYSE-450 cells at concentrations (e.g., 0.5 µM) that had only a minor effect on Het-1A cells. researchgate.net

The findings suggest that LINCS-based drug repositioning can aid in drug discovery and that this compound holds promise as a candidate molecule for ESCC treatment. nih.govnih.gov

Potential in Breaking Resistance of Pancreatic Cancer Cells to Vesicular Stomatitis Virus

Vesicular stomatitis virus (VSV), particularly the recombinant VSV-ΔM51, has shown potential as an oncolytic virus against many human pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govnih.govscdi-montpellier.frnih.gov However, some PDAC cell lines exhibit high resistance to VSV-ΔM51 infection. nih.govnih.govscdi-montpellier.frnih.gov Research has explored strategies to overcome this resistance. nih.govnih.govmdpi.commdpi.comfrontiersin.org

Studies investigating the mechanisms of resistance and seeking enhancers of VSV-ΔM51 replication and oncolysis identified this compound, an IKK-β inhibitor, and ruxolitinib, a JAK1/2 inhibitor, as strong candidates for breaking resistance in VSV-resistant PDAC cell lines. nih.govnih.govscdi-montpellier.frnih.gov Both this compound and ruxolitinib were found to similarly inhibit STAT1 and STAT2 phosphorylation and decrease the expression of antiviral genes such as MxA and OAS. nih.govnih.govnih.gov

Further biochemical evidence from in situ kinase assays indicated that this compound directly inhibits JAK1 kinase activity. scdi-montpellier.frnih.gov This suggests that this compound acts as a dual inhibitor of both IKK-β and JAK1 kinase. scdi-montpellier.frnih.gov The findings provide evidence that upregulated type I interferon signaling plays a significant role in the resistance of pancreatic cancer cells to oncolytic viruses. nih.govnih.govscdi-montpellier.frnih.gov By downregulating type-I IFN pathways, this compound improves VSV replication and the killing of resistant cancer cells. scdi-montpellier.frmdpi.comfrontiersin.org

A distinct subset of 22 interferon-stimulated genes (ISGs) were found to be downregulated by both ruxolitinib and this compound in VSV-resistant PDAC cell lines. nih.govnih.gov Further analysis revealed that four of these genes (MX1, EPSTI1, XAF1, and GBP1) are constitutively co-expressed in VSV-resistant, but not in VSV-permissive PDACs, suggesting their potential as biomarkers to predict the success of oncolytic virus therapy. nih.govnih.gov Knockdown of MX1, one of these ISGs, showed a positive effect on VSV-ΔM51 replication in resistant cells, indicating that these ISGs contribute to resistance. nih.govnih.gov

Relevance in Triple-Negative Breast Cancer Research

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of estrogen receptor, progesterone receptor, and HER2 amplification. nih.govthno.orgcancerresearchuk.org This lack of common targets makes TNBC challenging to treat with targeted therapies. nih.govbcrf.org Research in TNBC has explored various approaches, including targeting signaling pathways like NF-κB and STAT3, which are often constitutively activated in TNBC cells and cancer stem cells. thno.org

This compound has shown relevance in TNBC research due to its inhibitory effects on both NF-κB and STAT3 pathways. thno.orgmdpi.com Studies have investigated the potential of combining EGFR inhibitors with IKK inhibitors in TNBC cells. nih.gov While the potency of this compound in combination with gefitinib was noted as relatively low in one study, this compound itself has been reported as an inhibitor of JAK1, in addition to IKKβ. nih.gov

More recent research has identified this compound as a promising inhibitor targeting CXCL1 signals in extracellular vesicles (EVs) released from dying chemotherapy-treated cells. nih.govresearchgate.net These EVs can promote TNBC metastasis by activating macrophage/PD-L1 signaling. nih.govresearchgate.net this compound was screened as a candidate that could enhance the chemosensitivity of paclitaxel and limit TNBC metastasis without noticeable toxicities in preclinical models. nih.govresearchgate.net Chemokine array analysis identified CXCL1 as a crucial component in these EVs that activates macrophage/PD-L1 signaling. nih.govresearchgate.net CXCL1 knockdown in EV-dead or macrophage depletion significantly inhibited EV-dead-induced TNBC growth and metastasis. nih.govresearchgate.net this compound's ability to target these CXCL1 signals highlights a potential therapeutic avenue in TNBC by interfering with the tumor microenvironment and the pro-metastatic effects of chemotherapy-induced EVs. nih.govresearchgate.net

Other Therapeutic Avenues

Beyond its roles in specific cancer types, this compound has been investigated for its potential in other therapeutic areas, primarily linked to its anti-inflammatory properties and modulation of key signaling pathways like NF-κB and STAT3. tocris.com

Attenuation of Laser-Induced Choroidal Neovascularization and Macrophage Recruitment

Laser-induced choroidal neovascularization (CNV) is a significant cause of vision loss, often associated with age-related macular degeneration. arvojournals.orgnih.govbocsci.com The inhibition of NF-κB, through genetic deletion or pharmacological inhibition of IKK2 (IKKβ), has been shown to significantly reduce laser-induced CNV formation. arvojournals.orgnih.govbocsci.comwilddata.cnplos.org

Studies have explored the use of this compound, a selective IKK2 inhibitor, to attenuate laser-induced CNV. arvojournals.orgnih.govbocsci.comwilddata.cn To achieve sustained intraocular release, this compound was delivered using biodegradable poly-lactide-co-glycolide (PLGA) microparticles. arvojournals.orgnih.govbocsci.comwilddata.cnfigshare.com Retrobulbar administration of this compound-loaded PLGA microparticles maintained sustained drug levels in the retina and significantly reduced CNV development in a mouse model. arvojournals.orgnih.govbocsci.comwilddata.cn

A key mechanism behind this effect is the attenuation of macrophage infiltration into the laser lesion. arvojournals.orgnih.gov Macrophage recruitment plays a crucial role in inflammatory neovascularization. jci.org Staining with anti-F4/80 antibody showed reduced macrophage infiltration in eyes treated with this compound-loaded microparticles. nih.gov Furthermore, laser-induced expressions of Vegfa and Ccl2, genes associated with angiogenesis and macrophage recruitment, were inhibited by the this compound treatment. arvojournals.orgnih.govplos.org These findings suggest that IKK2-mediated inflammation and macrophage activity are critical players in laser-induced CNV and that this compound inhibition of IKK2 can attenuate this process. arvojournals.orgnih.gov

Role in Regulating Tenogenic Differentiation of Stem Cells After Acute Tendon Injury

Tendon injuries pose a challenge for regeneration due to the poor intrinsic healing capacity of tendons. nih.govoatext.com Stem cell therapy has emerged as a potential strategy to promote tendon regeneration. nih.gove-arm.org However, the inflammatory environment following acute tendon injuries can disrupt stem cell differentiation, leading to suboptimal outcomes. nih.gov

Research has highlighted the critical role of NF-κB signaling in activating inflammation and suppressing the tenogenic differentiation of stem cells after acute tendon injury. nih.gov Tenogenic differentiation refers to the process by which stem cells develop into tenocytes, the specialized cells of tendons. oatext.come-arm.org Studies utilizing multiomics analysis have recognized NF-κB signaling as a key factor in this process. nih.gov

This compound, as a selective inhibitor of IKKβ/NF-κB signaling, has been investigated for its ability to modulate stem cell differentiation in the context of tendon injury. nih.gov Studies have shown that this compound can efficiently restore the impaired tenogenesis of stem cells in an inflammatory environment. nih.gov By targeting IKKβ/NF-κB signaling, this compound helps to create a pro-tenogenic niche, which is conducive to the differentiation of stem cells into tenocytes. nih.govors.org

The combined delivery of stem cells and this compound, for instance, using a microsphere-incorporated hydrogel system for controlled release, has been proposed as a potential strategy for treating acute tendon injuries. nih.gov This approach aims to leverage the regenerative potential of stem cells while simultaneously counteracting the inhibitory effects of inflammation on tenogenic differentiation via NF-κB pathway inhibition by this compound. nih.govors.org

Inhibition of Fractalkine Shedding in Human Astrocytes Under Pro-inflammatory Conditions

Fractalkine (CX3CL1) is a chemokine expressed in various cell types, including astrocytes in the central nervous system (CNS). nih.govnih.gov It exists in both a membrane-bound form, which acts as an adhesion molecule, and a soluble form (sCX3CL1), which is generated by shedding from the cell surface and can activate the CX3CR1 receptor on cells like microglia and neurons. nih.govnih.govfrontiersin.org Fractalkine signaling is implicated in neuroinflammation and neurodegenerative diseases. nih.govfrontiersin.org

Studies investigating the regulation of CX3CL1 shedding in human astrocytes under pro-inflammatory conditions have identified the involvement of several factors, including ADAM proteases and signaling pathways like p38 MAPK and NF-κB. nih.gov Pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ can induce the shedding of CX3CL1 from astrocytes. nih.gov

Research in Hyperoxia-Induced Acute Lung Injury (HALI)

Hyperoxia-induced acute lung injury (HALI) is a severe pulmonary condition characterized by disordered oxidative stress and inflammation. patsnap.comnih.gov Preclinical research has investigated the potential of this compound in alleviating HALI. A novel therapeutic strategy involving size-dependent melanin-like polydopamine nanocapsules (PC) combined with this compound (referred to as PCT) has been developed for HALI therapy. patsnap.comnih.gov

Studies utilizing this PCT strategy in HALI mice models have shown promising results. The nanocapsules are designed to optimize the lung-to-liver ratio, aiming to deliver an adequate dose of this compound to the pulmonary lesions and enhance its bioavailability. patsnap.comnih.gov In vitro and in vivo studies indicated superior biosafety of these nanocapsules. patsnap.comnih.gov

The PCT treatment demonstrated a sharp scavenging of intracellular reactive oxygen species (ROS) and protection of mitochondrial function. patsnap.comnih.gov This action subsequently led to the reprogramming of macrophage repolarization. patsnap.comnih.gov Furthermore, injection of PCT effectively eliminated elevated ROS and oxidative stress products, counteracting the redox imbalance observed in HALI mice. patsnap.comnih.gov

Mechanistically, the significant depletion of ROS by PCT was found to play a positive role in inhibiting immune cell infiltration and down-regulating multiple inflammatory factors. patsnap.comnih.gov The treatment also promoted the polarization of macrophages toward the anti-inflammatory M2 phenotype through the activation of the Keap-1/Nrf2 pathway. patsnap.comnih.gov These findings suggest that this combined approach effectively breaks the vicious cycle of inflammation and oxidative stress in HALI, providing a potential therapeutic strategy combining antioxidation and immunoregulation for HALI and other pulmonary diseases. patsnap.comnih.gov

Impact on CD47 Upregulation in Breast Cancer

CD47 is a cell surface glycoprotein that plays a crucial role in immune evasion by binding to SIRPα on macrophages, thereby inhibiting phagocytosis, often referred to as a "don't eat me" signal. nih.govwaocp.orgnih.gov Upregulation of CD47 has been observed in various cancers, including breast cancer, and is often associated with poor prognosis. waocp.orgoncotarget.comfrontiersin.org Research has explored the mechanisms behind CD47 upregulation in breast cancer and the potential impact of inhibiting related signaling pathways.

Studies have indicated that in breast cancer cells, CD47 expression can be increased by an inflammatory pathway involving the NF-κB1 transcription factor. nih.govnih.gov This regulation occurs through the binding of NF-κB1 to a specific constituent enhancer located within a CD47-associated super-enhancer (SE) specific to breast cancer. nih.govnih.gov

Preclinical investigations have utilized this compound, an IKK2 inhibitor, to explore the dependency of TNF-mediated upregulation of CD47 on active signaling processes initiating NF-κB translocation to the nucleus. nih.gov Experiments involving stimulating breast cancer cell lines, such as MCF7, with TNF-α showed an increase in CD47 protein levels. nih.gov However, when MCF7, MCF10, and HepG2 cells were simultaneously stimulated with TNF-α and treated with the this compound inhibitor, the increase in CD47 expression was blocked. nih.gov Western blot analysis in MCF7 cells further showed that phosphorylation and degradation of IκB, a key step in NF-κB activation, occurred after TNF-α stimulation. nih.gov These findings suggest that this compound, by inhibiting IKK2 and subsequently the NF-κB pathway, can prevent the TNF-mediated upregulation of CD47 in breast cancer cells. nih.gov Perturbing the TNF-NF-κB1 pathway and the subsequent reduction of CD47 expression has been shown to lead to increased phagocytosis of MCF7 breast cancer cells. nih.gov

Advanced Research Methodologies and Delivery Systems for Tpca-1

Drug Delivery Systems and Nanotechnology

The exploration of drug delivery systems for TPCA-1 is rooted in the need to overcome the limitations of conventional drug administration. Nanotechnology-based platforms, such as nanoparticles and gold nanocages, are at the forefront of this research, providing mechanisms for targeted and controlled release of the compound. researchgate.netescholarship.org

This compound-Loaded Nanoparticles for Targeted Delivery

Researchers have developed nanoparticles loaded with this compound to specifically target areas of inflammation. nih.govmdpi.com This approach utilizes the unique properties of nanoparticles to encapsulate the drug, protecting it from degradation and enabling its transport to specific cells or tissues. nih.govfrontiersin.org

To enhance the targeting capabilities of these nanoparticles, they are often functionalized with monoclonal antibodies (mAbs). nih.govnih.gov A notable example is the use of an mAb that specifically binds to the IgD6 region of the platelet/endothelial cell adhesion molecule-1 (PECAM-1). nih.govnih.gov This part of PECAM-1 becomes exposed on injured endothelium and activated macrophages during inflammation. nih.govnih.govresearchgate.net By attaching anti-PECAM-1 antibodies to the surface of the this compound-loaded nanoparticles, the system can be directed to these specific sites of inflammation. nih.govnih.gov

The functionalization of this compound-loaded nanoparticles with monoclonal antibodies has been shown to significantly increase their uptake by target cells. nih.govnih.gov In vitro studies have demonstrated that nanoparticles modified with anti-PECAM-1 mAbs exhibit enhanced uptake by both human umbilical vein endothelial cells (HUVECs) and Raw264.7 macrophage-like cells compared to unmodified nanoparticles. nih.govnih.gov This targeted approach ensures that a higher concentration of this compound is delivered directly to inflammatory lesions, a crucial factor in treating conditions like vascular endothelial injury with acute inflammation. nih.govmdpi.com The nanoparticles are designed to accumulate at the site of the lesion through effects like enhanced permeability and retention. researchgate.net

The enhanced delivery of this compound to inflammatory sites translates to improved therapeutic outcomes in animal models. nih.govmdpi.com In a mouse model of acute inflammation, the targeted nanoparticles effectively delivered this compound to the inflamed tissues. nih.govnih.gov This resulted in a marked reduction in the infiltration of inflammatory cells when compared to treatment with the free drug. nih.govnih.gov Furthermore, at a cellular level, this formulation was effective in inhibiting the M1 polarization of macrophages, reducing the secretion of pro-inflammatory cytokines, and decreasing the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.gov

FeatureDescriptionSource
Targeting LigandMonoclonal antibody against PECAM-1 IgD6 region nih.govnih.gov
Target CellsInjured endothelial cells, activated macrophages nih.govnih.govresearchgate.net
In Vitro UptakeEnhanced in HUVEC and Raw264.7 cells nih.govnih.gov
In Vivo ModelMouse model of vascular endothelial injury with acute inflammation nih.govmdpi.com
Therapeutic EffectReduced inflammatory cell infiltration, inhibited M1 macrophage polarization nih.govnih.gov
Enhanced Cellular Uptake and Targeted Delivery to Inflammatory Lesions

This compound-Loaded Gold Nanocages (AuNCs)

Gold nanocages (AuNCs) represent another promising nanotechnology platform for the delivery of this compound. mdpi.comnih.gov These porous, biocompatible nanogold particles can be loaded with therapeutic agents and modified to target specific cells. mdpi.comnih.gov

To improve the targeting and uptake of this compound-loaded AuNCs, they have been modified with hyaluronic acid (HA). mdpi.comnih.gov HA is a natural polysaccharide that can specifically bind to the CD44 receptor, which is often overexpressed on activated macrophages in inflammatory conditions like rheumatoid arthritis. mdpi.comnih.gov This modification not only facilitates the targeted delivery of the nanocages to inflamed cells but also enhances their intracellular uptake. mdpi.comnih.govnih.gov Studies have shown that HA-modified AuNCs loaded with this compound have a significantly higher intracellular uptake compared to their unmodified counterparts. mdpi.comnih.gov The release of this compound from the AuNCs occurs intracellularly when the HA is hydrolyzed by the enzyme hyaluronidase. mdpi.comnih.gov

NanocarrierModificationTargeting MechanismKey FindingsSource
Gold Nanocages (AuNCs)Hyaluronic Acid (HA) and PeptidesHA targets CD44 receptors on activated macrophages.Enhanced intracellular uptake; Improved suppression of TNF-α and IL-6 compared to free this compound. mdpi.comnih.govnih.gov
Sustained Drug Release and Efficacy in Suppressing Pro-inflammatory Cytokines

The chemical compound this compound is an inhibitor of the IκB kinase (IKK) β subunit, which plays a crucial role in the NF-κB signaling pathway. tocris.comcellsignal.com This pathway is central to regulating inflammatory responses. nih.gov this compound effectively blocks this signaling, leading to the suppression of pro-inflammatory cytokine transcription. cellsignal.com

Research has demonstrated that this compound inhibits the production of several key pro-inflammatory cytokines. In vitro, it has been shown to inhibit the lipopolysaccharide-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human monocytes, with IC50 values ranging from 170 to 320 nM. bocsci.com Furthermore, in human airway smooth muscle, this compound has been found to block inflammation. tocris.com Studies using hyaluronic acid-modified gold nanocages loaded with this compound have shown significant inhibition of TNF-α and IL-6. nih.gov This targeted delivery system demonstrated a higher efficacy in suppressing these cytokines compared to the free form of this compound. nih.gov

This compound-Loaded PLGA Microparticles for Sustained Release

To achieve a prolonged and controlled release of this compound, researchers have developed biodegradable poly-lactic-co-glycolic acid (PLGA) microparticles. bocsci.comnih.gov These microparticles are designed to encapsulate the water-insoluble this compound, allowing for its sustained delivery over time. arvojournals.org The solvent-evaporation method is used to create these spherical microparticles, which have a mean diameter of approximately 2.4 micrometers and a loading efficiency of about 80%. bocsci.comnih.gov In some preparations, the encapsulation efficiency has reached over 95%, with an average bead size of 2 microns in diameter. arvojournals.org In vitro and in vivo studies have confirmed that these this compound-loaded PLGA microparticles provide a consistent, cumulative drug release for up to a month. arvojournals.org

Retrobulbar Administration for Ocular Diseases

For the treatment of ocular diseases, a method of retrobulbar administration has been explored. This technique involves injecting the this compound-loaded PLGA microparticles behind the eyeball. nih.govaao.org This approach has been shown to maintain a sustained level of the drug in the retina over the study period. bocsci.comnih.gov A key advantage of this localized delivery is that no detectable levels of this compound were found in the untreated contralateral eye, indicating minimal systemic exposure. bocsci.comnih.gov

Attenuation of Choroidal Neovascularization

Choroidal neovascularization (CNV) is a significant cause of vision loss in diseases like age-related macular degeneration (AMD). nih.gov The inhibition of the NF-κB pathway through IKK2 has been shown to significantly reduce laser-induced CNV. nih.gov Studies using this compound-loaded PLGA microparticles have demonstrated their effectiveness in attenuating the development of CNV. nih.govarvojournals.org

In a laser-induced CNV mouse model, retrobulbar administration of these microparticles led to a significant reduction in CNV development by day 7 after the laser injury. bocsci.comnih.gov This was assessed by methods such as retinal fluorescein leakage and isolectin staining. bocsci.comnih.gov The treatment also attenuated the infiltration of macrophages into the laser-induced lesions and inhibited the expression of vascular endothelial growth factor A (Vegfa) and C-C motif chemokine ligand 2 (Ccl2), both of which are involved in angiogenesis. nih.gov Importantly, this delivery system did not show any noticeable cellular or functional toxicity to the treated eyes. nih.gov

In Vitro and In Vivo Study Models

Cell Lines Used in this compound Research

A variety of cell lines have been utilized in research to investigate the mechanisms and effects of this compound.

Cell LineCell Type/OriginApplication in this compound ResearchSource
Raw264.7Mouse macrophageStudying anti-inflammatory and antioxidant effects, including inhibition of M1 polarization and cytokine secretion. nih.govnih.gov
HUVECHuman Umbilical Vein Endothelial CellsInvestigating cellular uptake and effects on endothelial cells in the context of inflammation. nih.govnih.gov
HEK293THuman Embryonic KidneyUsed in luciferase reporter assays to study TNFα-induced κB-Luciferase activity. nih.gov
HCC827Human Lung AdenocarcinomaResearch on non-small cell lung cancer with EGFR mutations. bocsci.com
PC9Human Lung AdenocarcinomaStudying potentiation of antitumor effects in non-small cell lung cancer. bocsci.com
KYSE-450Human Esophageal Squamous Cell CarcinomaInvestigating preferential inhibition of viability in cancer cells versus non-tumorigenic cells. nih.govnih.govcellosaurus.org
Het-1AImmortalized Human Esophageal EpithelialUsed as a non-tumorigenic control to assess the selectivity of this compound for cancer cells. nih.govnih.govresearchgate.net
THP-1Human MonocyticUsed as a positive control in studies of inflammatory caspase expression. researchgate.net

Animal Models in Preclinical Studies

Preclinical studies have employed various animal models to evaluate the efficacy of this compound in different disease contexts.

Animal ModelDisease/Condition ModeledKey Findings with this compoundSource
Murine Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisThis compound reduces the severity of arthritis in a dose-dependent manner by decreasing pro-inflammatory cytokines and inhibiting T cell proliferation. tocris.combocsci.comnih.govfrontiersin.orgresearchgate.netresearchgate.netfuturehealthjournal.com
Vascular Endothelial InjuryAcute InflammationTargeted delivery of this compound to inflammatory lesions reduced the infiltration of inflammatory cells. nih.govnih.govdntb.gov.ua
Laser-Induced Choroidal Neovascularization (CNV)Age-Related Macular Degeneration (AMD)Retrobulbar administration of this compound-loaded microparticles attenuated CNV development, reduced macrophage infiltration, and inhibited pro-angiogenic factors. bocsci.comnih.govarvojournals.orgnih.govplos.orgfigshare.comaging-us.comfrontiersin.org

Transcriptome-Based Drug Repositioning

Transcriptome-based drug repositioning has been instrumental in identifying new potential applications for existing compounds. This methodology was employed to identify this compound as a potential selective inhibitor for esophageal squamous cell carcinoma (ESCC). nih.govnih.govresearchgate.netkisti.re.kr By analyzing the transcriptomes of over 1,000 cancer cell lines, researchers identified non-ESCC cell lines with similar transcriptome profiles to ESCC. nih.gov Using the Library of Integrated Network-based Cellular Signatures (LINCS) database, which contains data on how small molecules affect gene expression, scientists screened for compounds that could potentially reverse the gene expression alterations seen in ESCC. nih.govnih.gov This large-scale analysis pinpointed this compound as one of the top candidates. nih.gov Subsequent experimental verification confirmed that this compound, a known inhibitor of the NF-κB pathway, preferentially inhibits the viability of ESCC cells over non-tumorigenic esophageal epithelial cells. nih.govnih.gov This discovery showcases the power of transcriptome-based drug repositioning to find novel therapeutic uses for compounds like this compound. nih.govnih.govresearchgate.net

Biochemical and Cellular Assays

A variety of biochemical and cellular assays are crucial for elucidating the specific mechanisms of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method used to study kinase activity. This assay is employed to measure the activity of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway. selleckchem.comresearchgate.netresearchgate.net The assay principle involves a kinase, a substrate, and an antibody that recognizes the phosphorylated substrate. bmglabtech.com When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore (like a terbium-labeled antibody) and an acceptor fluorophore (like a fluorescein-labeled substrate) into close proximity, resulting in a FRET signal. researchgate.netbmglabtech.com

This technique has been pivotal in characterizing this compound as a potent and selective inhibitor of IKK-2. selleckchem.comcaymanchem.com In a cell-free assay, this compound was shown to inhibit human IKK-2 with a half-maximal inhibitory concentration (IC50) of 17.9 nM. selleckchem.comselleckchem.commedchemexpress.com The selectivity of this compound is highlighted by its significantly lower potency against other kinases, such as IKK-1 (IC50 of 400 nM). selleckchem.comselleckchem.comapexbt.com The TR-FRET assay has been automated for high-throughput screening (HTS) to identify and characterize IKK-β inhibitors like this compound efficiently. researchgate.netresearchgate.net

Assay ParameterFinding
Assay Type Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Target Kinase IκB kinase 2 (IKK-2)
This compound IC50 for IKK-2 17.9 nM selleckchem.comselleckchem.commedchemexpress.com
This compound IC50 for IKK-1 400 nM selleckchem.comselleckchem.comapexbt.com
Selectivity Approximately 22-fold selective for IKK-2 over IKK-1 selleckchem.comselleckchem.com

Western Blot Analysis for Protein Phosphorylation and Expression

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. It is extensively used in this compound research to investigate its effects on protein phosphorylation and expression levels within key signaling pathways.

Studies have consistently used Western blotting to demonstrate that this compound inhibits the phosphorylation of several critical proteins. For instance, this compound has been shown to block the phosphorylation of STAT3 at the Y705 residue, which is crucial for its activation. aacrjournals.org It also inhibits the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of its substrate, IκBα. nih.govoncotarget.com This leads to the stabilization of IκBα and prevents the nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net

The table below summarizes key findings from Western blot analyses in studies involving this compound.

Target ProteinEffect of this compoundCell Line/System
p-STAT3 (Y705) Inhibition of phosphorylation aacrjournals.org293T, HCC827, H1975 cells aacrjournals.org
p-IKKβ Reduction of phosphorylation oncotarget.comH1975CR cells oncotarget.com
p-IκBα Reduction of phosphorylation oncotarget.comH1975CR cells oncotarget.com
p-p65 Slight inhibition of phosphorylation aacrjournals.org293T cells aacrjournals.org
Histone 3 Decreased phosphorylation (following BmTSSK3 knockdown) nih.govSilkworm testes nih.gov

Luciferase Activity Assays for Gene Expression

Luciferase activity assays are a common tool for studying gene expression and the activity of specific signaling pathways. This method is used to assess the transcriptional activity of factors like STAT3 and NF-κB. In these assays, cells are transfected with a reporter construct containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. aacrjournals.orgaacrjournals.org

In the context of this compound research, luciferase assays have been used to confirm the inhibitory effect of the compound on STAT3-mediated gene expression. aacrjournals.orgaacrjournals.org For example, HEK-293T cells stably transfected with a luciferase reporter driven by STAT3 binding sites (pGL4.20-SIE-luc) were treated with this compound. aacrjournals.org The results showed that this compound inhibited IL-6-induced luciferase activity in a dose-dependent manner, demonstrating its ability to suppress STAT3 transactivation. aacrjournals.orgaacrjournals.org Similarly, this assay has been used to measure the effect of this compound on NF-κB-dependent gene expression, confirming that the compound inhibits this pathway. nih.govplos.orgresearchgate.net

Flow Cytometry for Cell Characterization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It has been employed in this compound research for various applications, including the analysis of cell apoptosis, M1 macrophage polarization, and the measurement of intracellular reactive oxygen species (ROS) and nitric oxide (NO).

Cell Apoptosis: To assess this compound-induced cell death, flow cytometry is used with Annexin V and propidium iodide (PI) staining. nih.govaacrjournals.org This method allows for the quantification of early and late apoptotic cells. Studies have shown that this compound can induce apoptosis in esophageal squamous carcinoma cells. nih.gov

M1 Macrophage Polarization: Macrophage polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes is a critical aspect of the immune response. elifesciences.orgnih.gov Flow cytometry, using specific cell surface markers like CD80 and CD86 for M1 macrophages, can be used to assess this process. mdpi.com Research has demonstrated that this compound-loaded nanoparticles can effectively inhibit the M1 polarization of macrophages. nih.gov

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production: Intracellular ROS and NO are key signaling molecules in inflammation. nih.gov Their levels can be measured using fluorescent probes like DCFH-DA for ROS and DAF-FM DA for NO, followed by flow cytometry analysis. mdpi.comnih.gov Studies have found that this compound treatment can reduce the production of both ROS and NO in activated macrophages. nih.gov

ApplicationMethod/MarkerKey Finding with this compound
Cell Apoptosis Annexin V/PI StainingInduces apoptosis in ESCC cells nih.gov
M1 Polarization CD80+ surface markerInhibits M1 polarization of macrophages nih.gov
ROS Production DCFH-DA probeReduces intracellular ROS levels nih.gov
NO Production DAF-FM DA probeReduces intracellular NO levels nih.gov

MTT Assays for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is widely used to determine the cytotoxic or growth-inhibitory effects of compounds like this compound on various cell lines.

In this assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by measuring its absorbance. aacrjournals.org Numerous studies have utilized the MTT assay to demonstrate that this compound reduces the viability of different cancer cell lines in a dose-dependent manner. For example, the assay has shown this compound's inhibitory effect on non-small cell lung cancer (NSCLC) cells, esophageal squamous carcinoma cells, and multiple myeloma cell lines. nih.govaacrjournals.orgresearchgate.netfigshare.com It is a standard method for evaluating the anti-proliferative effects of this compound. researchgate.net

Immunocytochemical Analysis for Intracellular Distribution

Immunocytochemical analysis is a critical technique for visualizing the intracellular localization of target proteins and assessing the effects of inhibitors like this compound on their distribution. This method has been employed to understand how this compound modulates the subcellular location of key signaling molecules, particularly transcription factors involved in inflammation and cancer pathways.

In non-small cell lung cancer (NSCLC) cells, immunocytochemistry has been utilized to examine the intracellular distribution of Signal Transducer and Activator of Transcription 3 (STAT3). aacrjournals.orgresearchgate.netaacrjournals.org Studies have shown that in HCC827 cells, a NSCLC cell line, treatment with this compound can alter the localization of STAT3. aacrjournals.orgresearchgate.netaacrjournals.org This is significant because the nuclear translocation of STAT3 is a critical step in its activation and subsequent regulation of gene expression. By analyzing the fluorescence intensity of labeled STAT3 within different cellular compartments, researchers can quantify the extent to which this compound inhibits this nuclear translocation. mdpi.com

Similarly, this technique has been applied to investigate the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB. tocris.complos.org In human telomerase-immortalized corneal epithelial (hTCEpi) cells, immunocytochemical staining for p65 revealed that this compound treatment reduced its nuclear accumulation following injury. plos.org This provides visual evidence for the inhibitory effect of this compound on the NF-κB signaling pathway at the cellular level.

The general workflow for immunocytochemical analysis in these studies involves several key steps. First, cells are cultured and treated with this compound at various concentrations and for different durations. Following treatment, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens. The cells are then incubated with a primary antibody specific to the protein of interest (e.g., STAT3 or p65). Subsequently, a secondary antibody, which is conjugated to a fluorescent dye, is added. This secondary antibody binds to the primary antibody, thereby labeling the target protein. Finally, the cells are visualized using a fluorescence microscope, and the images are analyzed to determine the subcellular distribution of the protein.

Table 1: Summary of Immunocytochemical Analysis of this compound's Effect on Intracellular Protein Distribution

Cell Line Target Protein Key Finding Reference
HCC827 STAT3 This compound treatment altered the intracellular distribution of STAT3. aacrjournals.orgresearchgate.netaacrjournals.org
hTCEpi p65 (NF-κB) This compound reduced nuclear staining of p65 in injured corneas. plos.org
H1299 STAT3 ACHP (another IKK inhibitor) was shown to affect the intracellular distribution of STAT3. mdpi.com

This table is interactive. Click on the headers to sort.

Cytokine Release Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. In the context of this compound research, ELISA has been instrumental in determining the compound's efficacy in suppressing the production and release of pro-inflammatory cytokines, a key aspect of its anti-inflammatory properties.

Numerous studies have demonstrated that this compound inhibits the release of various cytokines from different cell types. For instance, in human monocytes stimulated with lipopolysaccharide (LPS), this compound was shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a concentration-dependent manner. selleckchem.comcaymanchem.commedchemexpress.com The IC50 values, which represent the concentration of this compound required to inhibit 50% of the cytokine production, were determined to be 170 nM for TNF-α, 290 nM for IL-6, and 320 nM for IL-8. selleckchem.com

In human airway smooth muscle (HASM) cells, this compound significantly inhibited both basal and TNF-α-stimulated CXCL8 (a chemokine also known as IL-8) release. nih.gov This effect underscores the potential of this compound in mitigating inflammatory responses in respiratory conditions. Furthermore, in a study using a targeted nanoparticle delivery system for this compound, ELISA was used to measure cytokine levels in the supernatant of RAW264.7 macrophage cells. The results showed that the this compound-loaded nanoparticles effectively downregulated the secretion of pro-inflammatory cytokines. mdpi.com

The ELISA procedure for cytokine quantification typically involves coating the wells of a microplate with a capture antibody specific for the cytokine of interest. The sample (e.g., cell culture supernatant) is then added to the wells, and any cytokine present binds to the capture antibody. After washing away unbound substances, a detection antibody, which is also specific for the cytokine and is conjugated to an enzyme, is added. This detection antibody binds to the captured cytokine, forming a "sandwich." Finally, a substrate for the enzyme is added, which results in a color change. The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader. By comparing the results to a standard curve generated with known concentrations of the cytokine, the exact amount in the sample can be determined.

Table 2: Effect of this compound on Cytokine Release as Measured by ELISA

Cell Type Stimulant Cytokine(s) Inhibited IC50 (nM) Reference
Human Monocytes LPS TNF-α, IL-6, IL-8 170, 290, 320 selleckchem.comcaymanchem.commedchemexpress.com
Human Airway Smooth Muscle (HASM) Cells TNF-α CXCL8 (IL-8) - nih.gov
RAW264.7 Macrophages LPS Pro-inflammatory cytokines - mdpi.com

This table is interactive. Click on the headers to sort.

Chemical Synthesis and Structure-activity Relationship Sar of Tpca-1 and Its Derivatives

Synthetic Routes for TPCA-1

The synthesis of this compound and its derivatives has been approached through various methodologies, aiming for efficiency and yield.

Concise Synthesis Methods

Concise synthetic routes for this compound and related thiophene carboxamides often involve coupling reactions of 2-ureidothiophene-3-carboxamide with various aryl compounds. This approach allows for a more direct synthesis of promising IKK-2 inhibitor candidates like this compound. researchgate.netclockss.orgresearchgate.net

Traditional Gewald Synthesis and its Limitations

The traditional Gewald synthesis is a well-established method for preparing 2-aminothiophenes, which serve as precursors for this compound. This reaction typically involves the base-catalyzed Knoevenagel condensation of a ketone with a β-ketonitrile, followed by cyclization with sulfur. clockss.orgresearchgate.netthieme-connect.comthieme-connect.com While widely used, the traditional Gewald synthesis can suffer from limitations such as low regioselectivity, potentially requiring rigorous purification steps like HPLC to isolate the desired product.

Palladium-Catalyzed Coupling Reactions for Thiophene Derivatives

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling and direct arylation, have emerged as efficient methods for the synthesis of aryl-substituted thiophenes, including those relevant to this compound. researchgate.netclockss.orgresearchgate.netbeilstein-journals.orgacs.orgresearchgate.net These methods offer attractive routes for constructing the 4-substituted phenylthiophene core of this compound and its derivatives, often without the need for protective groups. clockss.org Direct arylation of functionalized thiophenes using palladium catalysts has been explored, providing a "green" approach by reducing the number of synthetic steps and minimizing waste generation. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound impact its biological activity, particularly its inhibition of IKKβ. These studies aim to identify key structural features (pharmacophores) essential for activity and the influence of different substituents.

Identification of Key Pharmacophores for IKKβ Inhibition

SAR studies on this compound and related compounds have been instrumental in identifying the key pharmacophores responsible for IKKβ inhibition. acs.orgnih.govportico.org The thiophene carboxamide scaffold, along with the urea moiety and the substituted phenyl ring, are crucial components contributing to the inhibitory activity. rsc.org The specific arrangement and electronic properties of these groups are critical for effective binding to the IKKβ enzyme. portico.org

Impact of Substituents on Biological Activity

The impact of substituents on the biological activity of this compound derivatives has been extensively investigated. Modifications at different positions of the thiophene ring and the pendant phenyl group can significantly influence potency and selectivity towards IKKβ. acs.orgportico.orgmdpi.com For instance, the substituent at the 4' position of the phenyl group has been shown to have high spatial flexibility, and the nature of this substituent is important for biological activity. researchgate.net Studies have explored the effects of various substituents, including halogens (like the fluorine in this compound), alkyl groups, and other functional moieties, on the inhibitory potency against IKKβ and selectivity over other kinases like IKKα. acs.orgrsc.orgselleckchem.com These investigations help in optimizing the structure for improved efficacy and reduced off-target effects. rsc.org

The following table summarizes some key aspects of this compound and related compounds discussed in the synthesis and SAR sections:

Compound NamePubChem CIDKey Structural Feature(s)Relevance
This compound9903786Thiophene carboxamide core, urea, 4-fluorophenyl substituentPotent and selective IKKβ inhibitor tocris.comselleckchem.com
2-aminothiophene-3-carboxamide2-aminothiophene, carboxamidePrecursor in this compound synthesis clockss.orgresearchgate.net
2-ureidothiophene-3-carboxamide2-ureidothiophene, carboxamideIntermediate in concise this compound synthesis researchgate.netclockss.orgresearchgate.net
SC-514Thiophene carboxamideRelated IKKβ inhibitor nih.govportico.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the structural requirements for IKKβ inhibitory activity among thiophene carboxamide derivatives and other IKKβ inhibitors. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua QSAR models aim to correlate structural descriptors of compounds with their biological activity, providing insights for the design of more potent analogues. mdpi.compsu.edu

Three-dimensional QSAR pharmacophore models have been developed based on diverse sets of IKKβ inhibitors, including thiophene carboxamides. nih.govresearchgate.net These models identify key pharmacophoric features essential for binding to the IKKβ enzyme. nih.govresearchgate.net For example, a 3D-QSAR pharmacophore model generated based on a set of IKKβ inhibitors with a wide range of activities (from 3 nM to 50000 nM) has been reported. nih.gov This model can be used to screen compound libraries for potential new IKKβ inhibitory leads. researchgate.net

QSAR studies on different chemical series acting as IKKβ inhibitors, including thiophene-based compounds, contribute to a better understanding of the molecular properties that influence their potency and selectivity. nih.govdntb.gov.ua These analyses can involve various molecular descriptors that capture electronic, steric, and lipophilic properties of the molecules. mdpi.com

Development of Related Thiophene Carboxamides

The development of this compound and related thiophene carboxamides stems from efforts to identify potent and selective inhibitors of IKKβ as potential therapeutic agents, primarily for inflammatory diseases. portico.orgrsc.org The thiophene carboxamide scaffold was identified as a promising hit series in high-throughput screening programs conducted by pharmaceutical companies. portico.orgresearchgate.netrsc.org

Following the identification of initial hits, extensive SAR studies were conducted to optimize the activity and drug-like properties of thiophene carboxamide derivatives. researchgate.netrsc.org This involved synthesizing and evaluating numerous analogues with modifications to the thiophene ring and its substituents. nih.govresearchgate.netrsc.org The goal was to improve potency against IKKβ, enhance selectivity over other kinases (particularly IKKα), and optimize pharmacokinetic profiles. nih.govresearchgate.netrsc.orgnih.gov

The evolution of the thiophene carboxamide series has led to the discovery of compounds with improved enzymatic potency and cell-based activity. researchgate.netrsc.org For instance, homologation of a primary aryl amine to a urea group in one series of thiophene carboxamides resulted in a significant increase in IKKβ enzymatic potency. rsc.org

Thiophene carboxamide urea IKKβ inhibitors have also been reported as leads for other targets, such as Chk1, highlighting the versatility of the scaffold. rsc.org The development of related thiophene carboxamides continues, with ongoing research focused on identifying compounds with favorable potency, selectivity, and pharmacokinetic properties for various therapeutic applications. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)9903786
SC-5145311407
BMS-345541135401584
MLN-120B16760679
BI6059069904185
SAR-11394524858166
PS-11453002305
IKK 1610109296
IKK-2 Inhibitor IV ([5-(p-Fluorophenyl)-2-ureido]thiophene-3-carboxamide)9903786
IKK-2 Inhibitor VI (5-Phenyl-2-ureido)thiophene-3-carboxamide)16017730

Interactive Data Tables

While the platform does not support truly interactive tables in the output, the data discussed in the text regarding IC50 values and selectivity could be presented in a tabular format for clarity. For example, a table summarizing the IKKβ and IKKα IC50 values for this compound and selected related compounds could be generated if specific comparative data were consistently available across sources for a defined set of compounds.

Future Directions and Research Gaps for Tpca-1

Exploration of Additional Molecular Targets and Off-Target Effects

While TPCA-1 was initially characterized as a selective IKKβ inhibitor, subsequent research has revealed its activity against additional molecular targets. Notably, this compound has been shown to inhibit STAT3 signaling by directly binding to the STAT3 Src Homology 2 (SH2) domain. nih.govaacrjournals.orgnih.govcellsignal.com This dual inhibition of both NF-κB and STAT3 pathways contributes to its biological effects in certain contexts, such as non-small cell lung cancer (NSCLC). aacrjournals.orgnih.gov Furthermore, this compound has been reported to inhibit Janus kinase 1 (JAK1) activity. researchgate.netresearchgate.netmdpi.com

Future research should aim for a more comprehensive mapping of this compound's target profile across various cell types and physiological conditions. Detailed kinome profiling and unbiased target identification studies are needed to fully understand its polypharmacology. Characterizing off-target effects is crucial for predicting potential toxicities and understanding the full spectrum of its biological activity, which can inform the design of more selective analogs or guide its use in specific therapeutic strategies. nih.gov

Detailed Elucidation of Mechanisms in Specific Disease Contexts

For instance, in the context of EGFR-mutant NSCLC, this compound's ability to inhibit both NF-κB and STAT3 appears critical for its effects and its synergy with EGFR inhibitors. aacrjournals.orgnih.gov In contrast, its anti-inflammatory effects in arthritis models may be primarily mediated through IKKβ inhibition. nih.govrndsystems.comstanford.edu Future studies should employ advanced techniques, such as transcriptomics, proteomics, and phosphoproteomics, in relevant disease models to fully elucidate the downstream signaling networks affected by this compound and identify the key molecular events driving its therapeutic effects in each specific indication. aacrjournals.org Understanding these context-dependent mechanisms is vital for optimizing its use and identifying patient populations most likely to benefit.

Investigation of this compound in Combination Therapies

The observed activity of this compound against multiple pathways, particularly NF-κB and STAT3, suggests its potential utility in combination therapies, especially in diseases driven by redundant or compensatory signaling. Preclinical studies have already explored combinations of this compound with other agents. For example, this compound has shown synergistic effects with EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC models, overcoming some aspects of intrinsic resistance. aacrjournals.orgnih.gov It has also been investigated in combination with oncolytic viruses to enhance anti-tumor effects, particularly by diminishing antiviral responses mediated by type I interferon. researchgate.netfrontiersin.org Furthermore, targeted delivery systems, such as gold nanocages, have been explored to enhance the efficacy of this compound in combination approaches for inflammatory arthritis. nih.gov

Future research should systematically explore additional rational drug combinations based on the known molecular dysregulations in specific diseases. This includes combining this compound with inhibitors of other survival pathways, immunotherapies, or conventional treatments. Rigorous preclinical evaluation of these combinations is necessary to assess synergy, identify potential antagonistic effects, and understand the underlying mechanisms of improved efficacy. aacrjournals.orgnih.govresearchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.org

Development of Novel Analogs with Improved Efficacy, Selectivity, and Pharmacokinetic Profiles

While this compound has demonstrated promising preclinical activity, the development of novel analogs is crucial to potentially improve its therapeutic profile. This includes enhancing its potency and selectivity for specific targets or target combinations, as well as optimizing its pharmacokinetic properties. nih.govaacrjournals.org The reported off-target activities, such as JAK1 inhibition, while potentially beneficial in some contexts, might also contribute to unwanted effects or limit the achievable therapeutic window. nih.govresearchgate.netresearchgate.netmdpi.com

Future medicinal chemistry efforts should focus on designing this compound analogs with tailored target profiles. This could involve developing more selective IKKβ inhibitors, compounds with a specific IKKβ/STAT3 dual activity, or analogs with improved selectivity over JAK1. nih.govnih.govmdpi.com Furthermore, optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) is essential for achieving adequate drug concentrations at the site of action and reducing systemic exposure that could lead to toxicity. aacrjournals.org Structure-activity relationship studies and the application of computational design tools can accelerate the identification and optimization of such novel compounds.

Translation of Preclinical Findings to Clinical Trials

Despite promising preclinical results for this compound and other IKKβ inhibitors, the translation to successful clinical trials has been limited. nih.govaacrjournals.org This highlights a significant research gap in effectively bridging the preclinical and clinical stages of development. Factors contributing to this gap can include differences between preclinical models and human disease, unexpected toxicities in humans, or suboptimal pharmacokinetic profiles in a clinical setting. aacrjournals.orgbirac.nic.inppd.com

Future efforts must focus on rigorous preclinical validation using more predictive models that closely mimic human disease conditions. birac.nic.in This includes utilizing patient-derived xenografts, organoids, and more complex in vivo models. birac.nic.in Establishing clear biomarkers of response and potential toxicity in preclinical studies is also crucial for informing clinical trial design and patient selection. ppd.com Careful consideration of appropriate patient populations, potential combination partners, and optimized dosing strategies based on robust preclinical data will be essential for increasing the likelihood of successful clinical translation of this compound or its improved analogs. aacrjournals.orgnih.govaacrjournals.org

Long-Term Safety and Toxicity Studies

While acute toxicity studies provide initial safety information, long-term safety and toxicity profiles are critical for assessing the viability of a compound for chronic administration, which may be required for many inflammatory diseases and cancers. Some preclinical studies with IKKβ inhibitors, including this compound, have indicated potential toxicities. aacrjournals.org

Future research must include comprehensive long-term toxicity studies in relevant animal models to identify potential organ damage, cumulative toxic effects, and delayed adverse reactions that may not be apparent in shorter studies. porsolt.comnoblelifesci.com These studies should adhere to regulatory guidelines (e.g., GLP standards) to ensure the data are suitable for informing clinical development. ppd.com Understanding the mechanisms underlying any observed long-term toxicities is also important for developing strategies to mitigate them, such as targeted delivery or the design of safer analogs. nih.govaacrjournals.org

Comprehensive Analysis of Drug Resistance Mechanisms

As with many targeted therapies, the development of resistance is a significant challenge that can limit the long-term effectiveness of this compound. While this compound has been explored as a means to overcome resistance to other therapies, such as EGFR-TKIs, the mechanisms by which cancer cells or inflammatory processes might develop resistance to this compound itself need to be comprehensively investigated. mdpi.comfrontiersin.orgoncotarget.com

Future research should focus on identifying both intrinsic and acquired resistance mechanisms to this compound in relevant disease models. This could involve studying genetic alterations, epigenetic modifications, activation of alternative signaling pathways, or changes in the tumor microenvironment that confer resistance. mdpi.comfrontiersin.org Techniques such as CRISPR/Cas9 screening, transcriptomic analysis, and the development of resistant cell lines can be employed to uncover these mechanisms. frontiersin.orgoncotarget.com Understanding how resistance emerges will be crucial for designing strategies to prevent or overcome it, such as using this compound in combination with other drugs or developing new compounds that target the resistance pathways. aacrjournals.orgnih.govmdpi.comfrontiersin.org

Q & A

Q. What are the primary molecular targets of TPCA-1, and how are they experimentally validated?

this compound is a dual inhibitor targeting IKK-2 (IC₅₀ = 17.9 nM in cell-free assays) and STAT3 (IC₅₀ = 100 nM in luciferase assays). Its mechanism is validated via:

  • ATP-competitive binding assays for IKK-2 inhibition .
  • Molecular docking studies showing this compound binds the SH2 domain of STAT3, disrupting interactions with upstream receptors like EGFR .
  • Phosphorylation assays (e.g., suppression of TNF-α-induced p65 nuclear translocation and STAT3 Y705 phosphorylation) .
TargetIC₅₀ (nM)Key AssayReference
IKK-217.9Cell-free FRET assay
STAT3100Luciferase reporter
IKK-1400Cell-free kinase assay

Q. What are the recommended concentrations and protocols for in vitro studies using this compound?

  • NF-κB pathway inhibition : 170–320 nM (IC₅₀ for TNF-α, IL-6, and IL-8 suppression in human monocytes) .
  • STAT3 inhibition : 2 μM for complete phosphorylation blockade in NSCLC cells .
  • Dose optimization : Perform time-course experiments (0–24 hours) to assess time-dependent effects on signaling nodes .

Q. How does this compound affect cytokine production in immune cells?

this compound suppresses LPS-induced TNF-α, IL-6, and IL-8 in human monocytes via IKK-2/NF-κB inhibition. Use ELISA or multiplex cytokine arrays to quantify suppression, ensuring LPS concentrations are standardized (e.g., 100 ng/mL for 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer cell lines?

Contradictions arise from differential basal activity of STAT3/NF-κB. To address this:

  • Pre-screen cell lines for phosphorylated STAT3 (pY705) and NF-κB (p-p65) levels via Western blot .
  • Combine this compound with pathway-specific inhibitors (e.g., JAK2 inhibitors for STAT3 or proteasome inhibitors for NF-κB) to isolate mechanisms .
  • Use isogenic cell models (e.g., EGFR-mutant vs. wild-type NSCLC) to assess context-dependent effects .

Q. What experimental designs are optimal for studying this compound’s dual inhibition of STAT3 and NF-κB?

  • In vitro :
  • Co-treat with gefitinib (EGFR inhibitor) to block compensatory pathways in NSCLC .
  • Measure apoptosis markers (cleaved PARP, caspase-8/3) via flow cytometry or immunoblotting .
    • In vivo :
  • Use xenograft models (e.g., HCC827 NSCLC) with this compound (10 mg/kg, oral) and gefitinib. Assess tumor volume reduction and perform Bliss independence analysis to confirm synergistic effects .

Q. How does this compound modulate senescence pathways in aging-related cancer models?

this compound reverses senescence-associated secretory phenotype (SASP) in mammary cells by:

  • Inhibiting NF-κB-driven SASP factors (IL-6, IL-8) .
  • Reducing senescence markers (SA-β-gal staining, p16INK4a) in Bcl11b KO mice .
  • Validate using RNA-seq to track senescence-related gene expression (e.g., MX1, GBP1 vs. ISG15) .

Q. What methodological considerations apply to this compound’s use in esophageal squamous cell carcinoma (ESCC)?

  • Selectivity : this compound kills ESCC cells (KYSE-450) more effectively than non-tumorigenic Het-1A cells due to constitutive NF-κB activation in ESCC .
  • Apoptosis assays : Use Annexin V/PI staining and monitor Bim upregulation and IκBα degradation .
  • Dose stratification : Low doses (0.5–2 μM) spare normal cells, while higher doses (>5 μM) induce off-target effects .

Q. How can researchers validate this compound’s specificity in complex signaling environments?

  • Kinase profiling panels : Test against 300+ kinases to exclude off-target inhibition (e.g., JNK3 IC₅₀ = 3600 nM) .
  • CRISPR/Cas9 knockout models : Validate IKK-2 or STAT3 dependency by comparing WT and KO cells .
  • Hydrogen-deuterium exchange (HDX) mass spectrometry : Confirm direct binding to STAT3’s SH2 domain .

Data Interpretation & Challenges

Q. How should researchers interpret this compound’s differential effects on IFN-induced genes (e.g., MX1 vs. ISG15)?

this compound suppresses IKK-dependent genes (MX1, GBP1) but not ISG15 , which is JAK-STAT1-driven. Use siRNA knockdown of IKK-2 or STAT1 to dissect contributions .

Q. What strategies mitigate variability in this compound’s in vivo efficacy?

  • Pharmacokinetic profiling : Monitor plasma concentrations post-administration (e.g., 3–20 mg/kg in murine arthritis models) .
  • Combination therapy : Pair with anti-inflammatory agents (e.g., etanercept) to enhance NF-κB/STAT3 blockade .

Ethical & Reproducibility Guidelines

  • Data transparency : Report IC₅₀ values, cell passage numbers, and assay conditions (e.g., LPS concentration) to ensure reproducibility .
  • Ethical animal models : Follow ARRIVE guidelines for xenograft studies, including randomization and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.